4-Chloro-2-fluoro-5-nitrotoluene

Serotonin transporter PET imaging Radiotracer

Isomer substitution in multi-step pharma syntheses risks costly re-validation and failed pharmacopoeial specs. 4-Chloro-2-fluoro-5-nitrotoluene delivers the exact 4-Cl/2-F/5-NO₂ pattern required for reproducible downstream regioselectivity. • Enables 4-fluoro-HOMADAM PET tracer (Kᵢ 1.10 nM at hSERT; midbrain-to-cerebellum ratio 3.86) - 5-fold affinity gain over the 5′-fluoro isomer. • Essential Intermediate B in the patented lomitapide route; chlorine at C-4 enables orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) while C-5 nitro is selectively reduced to aniline. • 98% purity, crystalline solid (mp 42-45 °C), recrystallization-friendly for process scale-up and IND-enabling documentation.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 18349-11-6
Cat. No. B107449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-5-nitrotoluene
CAS18349-11-6
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
InChIKeySJDPAVRCQNFVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoro-5-nitrotoluene: Regiospecific Halo-Nitroaromatic Building Block


4-Chloro-2-fluoro-5-nitrotoluene (CAS 18349-11-6) is a tri-substituted toluene derivative bearing chloro, fluoro, and nitro groups at the 4-, 2-, and 5-positions respectively . With a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol, it is a crystalline solid (mp 42–45 °C) . The compound is classified as a fluorinated nitroaromatic building block and is principally employed as a regiospecific intermediate in multi-step pharmaceutical syntheses, notably in the preparation of carbon-11 labeled serotonin transporter (SERT) imaging agents [1] and in the commercial manufacturing route of lomitapide .

Regiospecific building block Supports PET tracer programs and pharmaceutical intermediate manufacturing requiring defined halo-nitro substitution patterns.
Orthogonal reactivity Enables sequential SNAr and cross-coupling steps; the 4-Cl/2-F/5-NO2 arrangement provides predictable regioselectivity.
Process-friendly isolation Crystalline solid (reported mp context) supports intermediate purification by recrystallization in multi-step synthetic routes.

4-Chloro-2-fluoro-5-nitrotoluene: Regioisomeric Specificity


Generic substitution of 4-chloro-2-fluoro-5-nitrotoluene with other chloro-fluoro-nitrotoluene isomers or mono-functional analogs is not feasible because the precise 4-Cl/2-F/5-NO₂ substitution pattern dictates both the regioselectivity of downstream transformations and the biological activity of the final drug molecules. For instance, in the HOMADAM PET tracer series, moving the fluorine atom from the 4-position to the 5-position reduced SERT binding affinity approximately 5-fold (Kᵢ 1.10 nM vs 5.45 nM) and altered the in vivo midbrain-to-cerebellum uptake ratio from 3.86 to 1.75 [1]. Similarly, the lomitapide synthetic route requires the chlorine atom at the 4-position for subsequent cross-coupling steps; the 2-chloro or 3-chloro isomers would yield regioisomeric impurities that are difficult to purge and may fail to meet pharmacopoeial purity specifications . These quantitative structure-activity and structure-processability relationships make isomer substitution a high-risk procurement decision without confirmatory re-validation.

4-Cl/2-F/5-NO2 vs. other regioisomers
Regioselectivity mismatch: Moving F or Cl substitution alters downstream transformation outcomes. Reported SERT binding affinity and brain-uptake ratios shifted substantially with regioisomeric change.
Target compound vs. mono-functional analogs
Orthogonality lost: Mono-nitro or di-halo analogs cannot replicate the sequential functionalization needed for lomitapide-like cross-coupling routes; may introduce regioisomeric impurities difficult to purge.
Reliable supply vs. specialty isomers
Supply-chain risk: Regioisomeric halo-nitrotoluenes are often limited to custom synthesis with variable purity documentation, which may delay GLP/GMP campaign qualification.

4-Chloro-2-fluoro-5-nitrotoluene: Quantitative Evidence vs. Analogues


SERT Binding Affinity: Regioisomeric Impact

In a direct head-to-head comparison, the HOMADAM analog synthesized from 4-chloro-2-fluoro-5-nitrotoluene (yielding the 4-fluoro regioisomer, compound 3) exhibited a 5-fold higher affinity for the human serotonin transporter (hSERT) compared to the 5-fluoro regioisomer (compound 2) in competitive binding assays using [³H]citalopram as the radioligand [1]. The Kᵢ values were 1.10 nM for the 4-fluoro analog vs. 5.45 nM for the 5-fluoro analog, translating to a ΔpKᵢ of 0.70 log units [1]. This affinity advantage is directly reflected in the in vivo imaging performance.

SERT Binding Affinity
Head-to-head
Target analog Ki = 1.10 nM vs. 5.45 nM (Δ ≈5-fold)
Radioligand: [³H]citalopram
Supports regioisomer-dependent target engagement interpretation.
In vitro hSERT binding; affinity context specific to HOMADAM series.
Serotonin transporter PET imaging Radiotracer

Brain Uptake Ratio: Regioisomer Comparison

In anesthetized rhesus monkeys, the 4-fluoro-HOMADAM analog (synthesized from 4-chloro-2-fluoro-5-nitrotoluene) achieved a midbrain-to-cerebellum ratio of 3.86 at 85 min post-injection, compared to 1.75 for the 5'-fluoro-HOMADAM analog and 3.40 for the 5-fluoro-HOMADAM comparator (compound 1) [1]. This represents a 2.2-fold improvement in target-to-background contrast relative to the 5'-fluoro isomer.

Brain Uptake Ratio
Head-to-head
Midbrain-to-cerebellum 3.86 vs. 1.75 (Δ = 2.11)
Model: Rhesus monkey microPET
Reported imaging-contrast endpoint context; regioisomer identity may affect detectability.
85 min post-injection; model-specific review required.
PET imaging Brain uptake Midbrain-to-cerebellum ratio

Radiosynthesis Yield and Lipophilicity by Regioisomer

The radiosynthesis of [¹¹C]-(3) (4-fluoro-HOMADAM) proceeded with a radiochemical yield (RCY) of 9% and a measured log P₇.₄ of 1.91, whereas [¹¹C]-(2) (5'-fluoro-HOMADAM) gave 23% RCY and a log P₇.₄ of 1.77 [1]. While the RCY is lower for the 4-fluoro analog, the higher lipophilicity (log P 1.91 vs. 1.77) correlates with improved brain penetration and is consistent with the higher target-to-background ratios observed in vivo [1].

Radiosynthesis & log P
Head-to-head
RCY 9% vs. 23%; log P 1.91 vs. 1.77
Method: [¹¹C]CH3I methylation
Context-dependent synthesis-vs.-imaging trade-off; lower yield reported for higher-contrast isomer.
Log P derived from HPLC; radiolabeling platform context applies.
Radiochemistry Carbon-11 labeling Log P

Melting Point & Log P: Isomer Comparison

4-Chloro-2-fluoro-5-nitrotoluene exhibits a melting point of 42–45 °C and a calculated log P of 3.22 . By comparison, its regioisomer 4-chloro-5-fluoro-2-nitrotoluene (CAS 118664-99-6) has a melting point of 35–38 °C and a log P of 2.95 . The higher melting point of the 4-Cl/2-F/5-NO₂ isomer is indicative of a more stable crystal lattice, which can facilitate purification by recrystallization during intermediate isolation in multi-step syntheses. The 0.27 log unit difference in log P alters partitioning behavior in extraction and chromatographic purification steps, potentially affecting process robustness.

Melting Point & log P
Cross-study comparable
Target: mp 42–45 °C, log P 3.22; Isomer: mp ~35–38 °C, log P 2.95
Δmp: ≈ +7 °C; Δlog P: +0.27
Supports crystallization-based purification and extraction-process review.
Vendor datasheet and PubChem comparison; data to verify for specific lot.
Physicochemical properties Melting point Log P

Commercial Availability & Purity Comparison

4-Chloro-2-fluoro-5-nitrotoluene is commercially available from multiple reputable suppliers (Sigma-Aldrich, TCI, Aladdin) at ≥98% purity (GC) . In contrast, regioisomeric halo-nitrotoluenes with chlorine and fluorine at non-standard positions are often limited to custom synthesis or available only in research-grade purities ≤95% . For example, 4-chloro-5-fluoro-2-nitrotoluene is listed primarily by smaller specialty vendors with variable lead times, while 2-chloro-4-fluoro-5-nitrotoluene is not catalogued by major suppliers . This difference in supply chain maturity directly impacts procurement lead time, lot-to-lot consistency, and regulatory documentation availability.

Supply & Purity
Class-level inference
Target: ≥98% (GC), multiple global suppliers. Regioisomers: often ≤95% or custom synthesis.
Procurement-context review; broader supplier base may reduce batch-qualification burden.
Catalog-data inference; supplier-specific COA documentation required.
Procurement Purity Supply chain

4-Chloro-2-fluoro-5-nitrotoluene: Key Application Scenarios


SERT PET Radioligand Development

Research groups synthesizing HOMADAM-based PET tracers should prioritize 4-chloro-2-fluoro-5-nitrotoluene as the starting material for 4-fluoro-HOMADAM (compound 3), which demonstrated a Kᵢ of 1.10 nM at hSERT and a midbrain-to-cerebellum ratio of 3.86 in rhesus monkey microPET [1]. This specific regioisomer outperforms the 5'-fluoro analog (compound 2) by 5-fold in affinity and 2.2-fold in imaging contrast [1]. The compound's commercial availability at 98% purity supports reproducible radiosynthesis and meets the documentation requirements for IND-enabling studies .

Lomitapide Intermediate Manufacturing

In the patented lomitapide synthesis route, 4-chloro-2-fluoro-5-nitrotoluene serves as Intermediate B, where the chlorine atom at position 4 is essential for subsequent carbon-carbon bond formation [1]. Use of any other chloro-fluoro-nitrotoluene isomer would introduce regioisomeric impurities that risk failing the acceptance criteria for related substances as defined in ICH Q3A guidelines. The compound's well-characterized melting point (42–45 °C) enables straightforward purification by recrystallization, facilitating process scale-up .

Heterocycle Synthesis via Nitro Reduction

The nitro group at position 5 can be selectively reduced to the corresponding aniline, which serves as a versatile handle for constructing benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles prevalent in kinase inhibitors and anti-infective agents [1]. The ortho relationship between the fluoro (position 2) and nitro (position 5) groups allows for subsequent nucleophilic aromatic substitution (SNAr) chemistry, while the chlorine at position 4 remains available for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig). This orthogonal reactivity profile is not accessible with mono-functional or differently substituted analogs [1].

Agrochemical Lead Optimization

The combination of electron-withdrawing (NO₂, Cl) and moderately electron-withdrawing (F) substituents creates a unique electronic profile on the aromatic ring, tuning the reactivity for electrophilic and nucleophilic attacks in a predictable manner [1]. This makes 4-chloro-2-fluoro-5-nitrotoluene a preferred building block for structure-activity relationship (SAR) exploration in herbicide and fungicide discovery programs where halogen scanning is a routine strategy to optimize potency and metabolic stability [1].

Application
Selection Property
Validation Focus
SERT PET radioligand programs
Regioisomeric identity (4-fluoro-HOMADAM precursor)
hSERT affinity and brain-uptake-ratio endpoint review
Lomitapide intermediate manufacturing
4-Cl substitution for cross-coupling; crystalline isolation
Regioisomeric impurity profiling and ICH Q3A-related substance review
Nitro-reduction heterocycle libraries
Orthogonal 5-NO2/2-F/4-Cl reactivity
Sequential SNAr and cross-coupling sequence verification
Agrochemical SAR exploration
Halogen-scanning electronic profile
Reactivity-tuning and metabolic-stability endpoint context

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22 linked technical documents
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